The Dipeptide Tyr-Ala: A Comprehensive Technical Guide on its Structure, Function, and Experimental Analysis
The Dipeptide Tyr-Ala: A Comprehensive Technical Guide on its Structure, Function, and Experimental Analysis
For Immediate Release
This technical guide provides an in-depth overview of the dipeptide Tyrosyl-Alanine (Tyr-Ala), a molecule of growing interest in biochemical and pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document details the structure, synthesis, and diverse biological functions of Tyr-Ala, supported by experimental protocols and quantitative data.
Introduction
The Tyr-Ala dipeptide, composed of L-tyrosine and L-alanine residues, exists in two isomeric forms: L-Tyrosyl-L-Alanine (Tyr-Ala) and L-Alanyl-L-Tyrosine (Ala-Tyr). As a naturally occurring metabolite found in various organisms, Tyr-Ala has demonstrated a range of biological activities, from promoting melanogenesis to exhibiting antioxidant and anti-diabetic properties.[1] This guide will explore the multifaceted nature of this dipeptide, providing a foundational resource for its study and potential therapeutic applications.
Structure and Physicochemical Properties
The fundamental structure of Tyr-Ala consists of a tyrosine residue linked to an alanine (B10760859) residue via a peptide bond. The sequence of these amino acids determines the specific isomer and its corresponding chemical properties.
Table 1: Physicochemical Properties of Tyr-Ala and Ala-Tyr
| Property | L-Tyrosyl-L-Alanine (Tyr-Ala) | L-Alanyl-L-Tyrosine (Ala-Tyr) |
| Molecular Formula | C12H16N2O4 | C12H16N2O4 |
| Molecular Weight | 252.27 g/mol | 252.27 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
| CAS Number | 730-08-5 | 3061-88-9 |
| Canonical SMILES | C--INVALID-LINK--O)NC(=O)--INVALID-LINK--O)N | C--INVALID-LINK--O)C(=O)O">C@HN |
Synthesis and Purification
The chemical synthesis of Tyr-Ala dipeptides is most commonly and efficiently achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.
Detailed Experimental Protocol for Solid-Phase Synthesis of Tyr-Ala
This protocol outlines the manual synthesis of L-Tyrosyl-L-Alanine (Tyr-Ala) using Fmoc chemistry.
Materials and Reagents:
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Fmoc-Ala-Wang resin
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Fmoc-Tyr(tBu)-OH
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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N,N'-Diisopropylcarbodiimide (DIC)
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1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
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N,N-Diisopropylethylamine (DIPEA)
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Dithiothreitol (DTT)
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Diethyl ether
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Acetonitrile (ACN)
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Methanol (MeOH)
Experimental Workflow:
Solid-Phase Peptide Synthesis (SPPS) Workflow for Tyr-Ala.
Step-by-Step Procedure:
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Resin Swelling: Swell Fmoc-Ala-Wang resin in DMF in a reaction vessel for 30-60 minutes.
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Fmoc Deprotection: Remove the Fmoc protecting group from alanine by treating the resin with 20% piperidine in DMF (2 x 10 min).
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Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine.
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Coupling: Activate Fmoc-Tyr(tBu)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes. Add the activated amino acid solution to the resin and couple for 2-4 hours.
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Washing: Wash the resin with DMF and DCM.
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Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal tyrosine with 20% piperidine in DMF (2 x 10 min).
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Final Washing: Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
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Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting group.
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Precipitation and Collection: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether.
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Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Lyophilization: Lyophilize the pure fractions to obtain the final Tyr-Ala dipeptide as a white powder.
Purification and Characterization
RP-HPLC Purification:
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Column: C18 column (e.g., 10 x 250 mm, 5 µm).
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient of 5-40% B over 30 minutes is typically effective.
-
Detection: 220 nm and 280 nm.
Characterization:
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Mass Spectrometry (ESI-MS): To confirm the molecular weight of the synthesized dipeptide.
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NMR Spectroscopy (1H and 13C): To confirm the structure and purity of the dipeptide.
Biological Functions and Mechanisms of Action
The Tyr-Ala dipeptide exhibits a range of biological activities, with its function often dependent on the specific isomer.
Promotion of Melanogenesis
L-Alanyl-L-Tyrosine (Ala-Tyr) has been shown to promote the synthesis of melanin (B1238610).[2] This is primarily due to its ability to be rapidly hydrolyzed in cells to release L-tyrosine, the primary substrate for the enzyme tyrosinase, which is the rate-limiting enzyme in melanin production.
Signaling Pathway for Melanogenesis:
Simplified pathway of Ala-Tyr in promoting melanogenesis.
Antioxidant and Anti-diabetic Activities
Tyr-Ala has demonstrated significant antioxidant properties, protecting cells from oxidative stress.[3] This activity is attributed to the electron-donating capacity of the tyrosine residue. In the context of type 2 diabetes, Tyr-Ala has been shown to alleviate oxidative stress in pancreatic islets and improve glucose metabolism.
PI3K/Akt Signaling Pathway in Tyr-Ala's Anti-diabetic Action:
Tyr-Ala has been found to modulate the PI3K/Akt signaling pathway, which is crucial for glucose metabolism and cell survival.[3]
Role of Tyr-Ala in the PI3K/Akt signaling pathway.
Potential Neurological and Anti-inflammatory Effects
Research on tyrosine-containing dipeptides suggests potential roles in brain function.[4][5] Tyr-Ala, upon oral administration, may influence neurotransmitter synthesis due to the bioavailability of tyrosine. Furthermore, some dipeptides have been shown to possess anti-inflammatory properties, though the specific mechanisms for Tyr-Ala are still under investigation.
Experimental Protocols for Functional Assays
Melanin Content Assay in B16F10 Cells
Experimental Workflow:
Workflow for Melanin Content Assay.
Step-by-Step Procedure:
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Cell Culture: Culture B16F10 melanoma cells in DMEM with 10% FBS.
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Treatment: Seed cells in a 24-well plate and treat with varying concentrations of Ala-Tyr for 48-72 hours.
-
Cell Lysis: Wash cells with PBS and lyse with 1N NaOH at 80°C for 1 hour.
-
Measurement: Measure the absorbance of the lysate at 405 nm.
-
Data Analysis: Normalize melanin content to total protein concentration.
Cellular Tyrosinase Activity Assay
Step-by-Step Procedure:
-
Cell Culture and Treatment: Culture and treat B16F10 cells with Ala-Tyr as described above.
-
Cell Lysis: Wash cells with PBS and lyse with a buffer containing 1% Triton X-100.
-
Enzyme Assay: Add L-DOPA substrate to the cell lysate and incubate at 37°C.
-
Measurement: Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.
-
Data Analysis: Normalize tyrosinase activity to total protein concentration.
Quantitative Data Summary
Table 2: Biological Activity of L-Alanyl-L-Tyrosine in B16-F10 Cells
| Parameter | Value | Reference |
| Purity (Post-synthesis) | 96.8% | [2] |
| Non-toxic Concentration Range | 100-800 µmol·L-1 | [2] |
| Effect on Melanin Production | Promotes melanin synthesis | [2] |
Table 3: Antioxidant and Anti-diabetic Effects of Tyr-Ala
| Assay | Cell/Animal Model | Key Findings | Reference |
| ROS Scavenging | INS-1 Cells | Reduced H2O2-induced ROS | [3] |
| Insulin (B600854) Secretion | INS-1 Cells | Promoted insulin secretion | [3] |
| PI3K/Akt Pathway | INS-1 Cells | Increased phosphorylation of Akt | [3] |
| In vivo Anti-diabetic | T2DM Mice | Reduced blood glucose and improved lipid profile | [3] |
Conclusion
The Tyr-Ala dipeptide is a versatile molecule with significant biological activities that warrant further investigation for its potential therapeutic applications. Its role in promoting melanogenesis, coupled with its antioxidant and anti-diabetic effects, highlights its importance in cellular metabolism and homeostasis. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the structure-function relationships of Tyr-Ala and to unlock its full therapeutic potential. As research progresses, a deeper understanding of its mechanisms of action, particularly in neurological and inflammatory processes, will be crucial for its development as a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
